Fulvestrant 3-|A-D-Glucuronide

Übersicht

Beschreibung

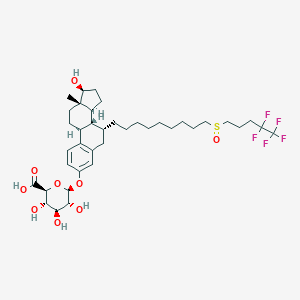

Fulvestrant 3-β-D-Glucuronide is a metabolite of Fulvestrant, a selective estrogen receptor downregulator (SERD) used primarily in the treatment of hormone receptor-positive metastatic breast cancer. This compound is formed through the glucuronidation of Fulvestrant, a process that enhances its solubility and facilitates its excretion from the body .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fulvestrant 3-β-D-Glucuronide involves the regioselective protection of Fulvestrant, followed by glucuronidation. The process typically starts with the protection of the hydroxyl groups on Fulvestrant using acetate or benzoate groups.

Industrial Production Methods: Industrial production of Fulvestrant 3-β-D-Glucuronide follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) and gas chromatography (GC) to ensure the purity and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Fulvestrant 3-β-D-Glucuronide primarily undergoes conjugation reactions, such as glucuronidation and sulfation. These reactions enhance the compound’s solubility and facilitate its excretion .

Common Reagents and Conditions:

Glucuronidation: Utilizes glucuronic acid derivatives and catalysts such as tri-isobutyryl imidate.

Sulfation: Involves the use of sulfate donors like 3’-phosphoadenosine-5’-phosphosulfate (PAPS).

Major Products: The major products of these reactions are glucuronide and sulfate conjugates of Fulvestrant, which are more water-soluble and easily excreted from the body .

Wissenschaftliche Forschungsanwendungen

Drug Metabolism Studies

Fulvestrant 3-β-D-Glucuronide is extensively used to study metabolic pathways related to drug metabolism. Researchers investigate how glucuronidation affects drug efficacy and safety, particularly in the context of breast cancer treatments.

Pharmacokinetics and Pharmacodynamics

The compound aids in understanding the pharmacokinetic profiles of Fulvestrant, including absorption, distribution, metabolism, and excretion. It provides insights into how Fulvestrant's therapeutic effects can be optimized in clinical settings.

Quality Control in Pharmaceutical Development

In the pharmaceutical industry, Fulvestrant 3-β-D-Glucuronide is employed to develop analytical methods for quality control. Its presence and concentration are monitored to ensure the safety and efficacy of pharmaceutical formulations containing Fulvestrant.

Clinical Efficacy in Breast Cancer Treatment

A notable study highlighted five case reports involving postmenopausal women with advanced breast cancer who had progressed after prior endocrine therapy. The use of Fulvestrant demonstrated significant clinical activity and tolerability, reinforcing its role as a valuable treatment option for patients with varying disease characteristics .

Real-world Application Insights

The Compassionate Use Programme (CUP) provided real-world data supporting the efficacy of Fulvestrant. Observations from this program indicated that patients experiencing visceral metastases or those with human epidermal growth factor receptor 2-positive disease benefited from treatment with Fulvestrant, further validating its therapeutic potential .

Wirkmechanismus

Fulvestrant 3-β-D-Glucuronide exerts its effects by being a metabolite of Fulvestrant. Fulvestrant competitively and reversibly binds to estrogen receptors in cancer cells, downregulating and degrading these receptors. This prevents estrogen from binding to the receptors, thereby inhibiting the growth of estrogen-dependent cancer cells .

Vergleich Mit ähnlichen Verbindungen

Fulvestrant: The parent compound, a selective estrogen receptor downregulator.

Tamoxifen: A selective estrogen receptor modulator used in breast cancer treatment.

Raloxifene: Another selective estrogen receptor modulator with similar applications.

Uniqueness: Fulvestrant 3-β-D-Glucuronide is unique due to its role as a metabolite that enhances the solubility and excretion of Fulvestrant. Unlike Tamoxifen and Raloxifene, which have partial agonist effects, Fulvestrant and its metabolites act purely as antagonists, providing a distinct mechanism of action .

Biologische Aktivität

Fulvestrant, a selective estrogen receptor downregulator (SERD), is primarily used in the treatment of hormone receptor-positive breast cancer. Its biological activity is significantly influenced by its metabolic pathways, particularly through glucuronidation, which leads to the formation of various metabolites, including Fulvestrant 3-|A-D-Glucuronide. This article explores the biological activity of this compound, focusing on its pharmacokinetics, effects on estrogen receptors, and clinical implications.

Overview of Fulvestrant and Its Metabolism

Fulvestrant's mechanism involves binding to the estrogen receptor (ER), leading to its degradation and subsequently reducing cellular proliferation markers such as Ki67 and progesterone receptor (PgR) expression. Unlike tamoxifen, fulvestrant does not exhibit agonist activity and is effective in both ER-positive breast cancer cells and those resistant to other therapies .

Metabolic Pathways

Fulvestrant undergoes extensive metabolic processes, primarily through glucuronidation at the C-3 position. This modification is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, resulting in the formation of this compound, which is a polar and inactive metabolite that facilitates renal excretion . Understanding these metabolic pathways is crucial for optimizing fulvestrant's therapeutic efficacy.

Pharmacokinetics

The pharmacokinetic profile of fulvestrant demonstrates low oral bioavailability due to rapid first-pass metabolism. The introduction of glucuronidation significantly influences its systemic availability and therapeutic effectiveness. Studies indicate that modifications at the C-3 position can enhance bioavailability while retaining anti-estrogenic properties .

| Parameter | Fulvestrant | this compound |

|--------------------------------|-------------|-------------------------------|

| Bioavailability | Low | Inactive |

| Metabolic pathway | Glucuronidation | Glucuronidation |

| Mechanism of action | ER downregulation | No ER activity |

Effects on Estrogen Receptors

Fulvestrant's primary action involves downregulating estrogen receptors in breast cancer cells. Research indicates that fulvestrant significantly reduces ER levels in a dose-dependent manner. In contrast, this compound lacks this capability due to its inactivity, emphasizing the importance of fulvestrant's intact structure for therapeutic efficacy .

Case Report: Hepatotoxicity

A notable case study reported hepatotoxicity in a patient undergoing treatment with fulvestrant combined with palbociclib. After three months of therapy, the patient exhibited elevated liver enzymes, leading to the discontinuation of treatment. While fulvestrant was implicated, it remains unclear whether the hepatotoxicity was solely due to fulvestrant or a cumulative effect with palbociclib . This highlights the need for careful monitoring of liver function during treatment.

Clinical Trials

Clinical trials have demonstrated that fulvestrant effectively reduces tumor biomarkers associated with estrogen activity. A randomized trial comparing fulvestrant with anastrozole showed significant reductions in ER H-scores post-treatment, confirming its potent anti-estrogenic effects .

| Treatment Group | Pre-treatment ER H-score | Post-treatment ER H-score | Change (%) |

|---|---|---|---|

| Fulvestrant 500 mg | 187.7 | 111.9 | -41% (P=0.0001) |

| Anastrozole 1 mg | 192.2 | 164.2 | -13% (P=0.0034) |

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H55F5O9S/c1-36-17-15-26-25-12-11-24(51-35-32(47)30(45)31(46)33(52-35)34(48)49)21-23(25)20-22(29(26)27(36)13-14-28(36)44)10-7-5-3-2-4-6-8-18-53(50)19-9-16-37(39,40)38(41,42)43/h11-12,21-22,26-33,35,44-47H,2-10,13-20H2,1H3,(H,48,49)/t22-,26-,27+,28+,29-,30+,31+,32-,33+,35-,36+,53?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOPWVCNVAHMQZ-HMGPPUQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H55F5O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454112 | |

| Record name | Fulvestrant 3-|A-D-Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

782.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261506-27-8 | |

| Record name | Fulvestrant 3-beta-D-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261506278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fulvestrant 3-|A-D-Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FULVESTRANT 3-.BETA.-D-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB33MP5RCR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.